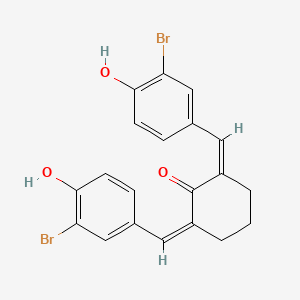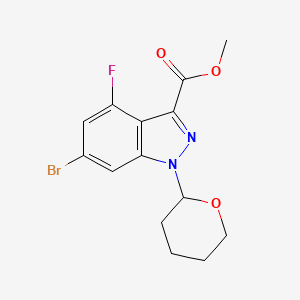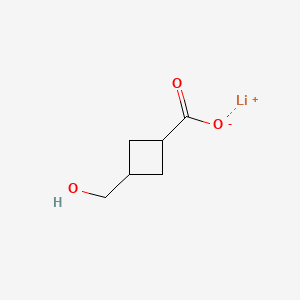![molecular formula C13H20N2O2 B13910827 N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a dimethylpropanamide moiety
準備方法
The synthesis of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylpyridine with methoxymethyl chloride, followed by the introduction of the dimethylpropanamide group through amide bond formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
化学反応の分析
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
科学的研究の応用
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxymethyl and methyl groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide moiety may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can be compared with other pyridine derivatives and amides. Similar compounds include:
This compound: Differing in the substitution pattern on the pyridine ring.
This compound: Varying in the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-7-14-11(10(9)8-17-5)15-12(16)13(2,3)4/h6-7H,8H2,1-5H3,(H,14,15,16) |
InChIキー |
PVXSHGDPBHNNKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



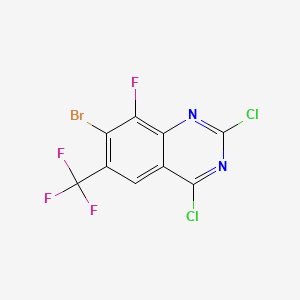

![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

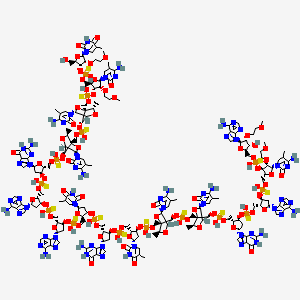
![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
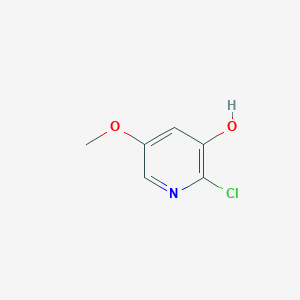
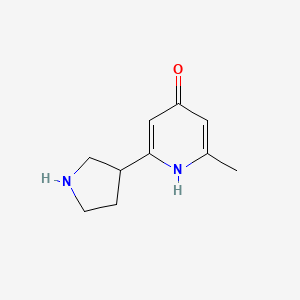
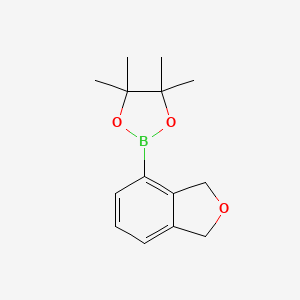
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
